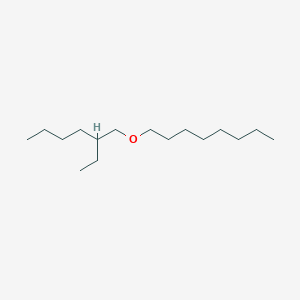
2-Ethylhexyl octyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl octyl ether is a chemical compound that is not widely documented. It is similar to other 2-ethylhexyl compounds, such as 2-ethylhexyl salicylate, which is used in sunscreens and cosmetics to absorb UVB rays from the sun . Another related compound, polyethylene glycol mono(2-ethylhexyl) ether, is a low foaming nonionic surfactant used as a brightener in acid zinc baths .
Synthesis Analysis
The synthesis of 2-ethylhexyl compounds often involves the use of 2-ethylhexanol, a colorless liquid that is poorly soluble in water but soluble in most organic solvents . For example, octyl methoxycinnamate, a compound used in sunscreens, is synthesized from methoxycinnamic acid and 2-ethylhexanol .科学的研究の応用
1. Analytical Chemistry and Titration
2-Ethylhexyl octyl ether is utilized in analytical chemistry, specifically in potentiometric titrations. Vytras et al. (1981) described its use in coated-wire organic ion-selective electrodes for determining acidic anthraquinone dyestuffs. An aluminium wire electrode coated with a PVC membrane plasticized with 2-nitrophenyl alkyl ether (where alkyl is either n-octyl or 2-ethylhexyl) is used for end-point indication in these titrations (Vytras et al., 1981).
2. Low-Temperature Material Performance
Moser and Erhan (2007) explored the low-temperature behavior of α-hydroxy ethers derived from 2-ethylhexyl 9,10-epoxystearates, demonstrating how variations in the ester group, particularly the bulky 2-ethylhexyl ester, can influence materials' performance at low temperatures. This has implications for applications in materials science and engineering (Moser & Erhan, 2007).
3. Solvent Use and Metabolism
Watson et al. (2021) studied the disposition and metabolism of ethylene glycol 2-ethylhexyl ether (EGEHE) in rats and mice. This research provides insights into the pharmacokinetics of this compound, which is used as a solvent in various applications (Watson et al., 2021).
4. Liquid-Liquid Extraction of Metal Ions
Depuydt et al. (2015) reported on the use of ionic liquids with ether-functionalized cations and bis(2-ethylhexyl)phosphate anion for the homogeneous liquid-liquid extraction of metal ions. This application is particularly relevant in the field of environmental science and analytical chemistry (Depuydt et al., 2015).
特性
IUPAC Name |
1-(2-ethylhexoxy)octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-4-7-9-10-11-12-14-17-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWSWXSWYKJBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one](/img/structure/B2750968.png)
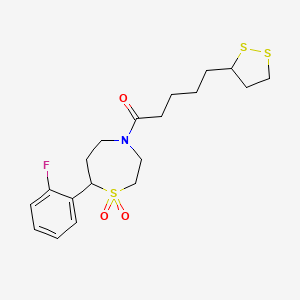
![6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2750970.png)
methanone](/img/structure/B2750971.png)
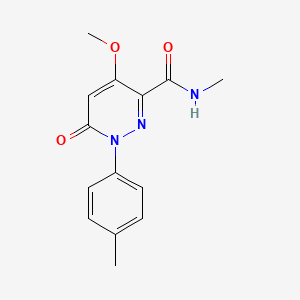
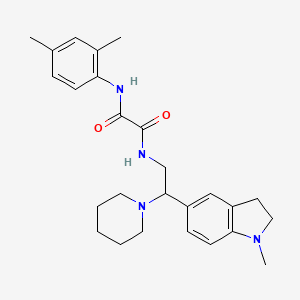
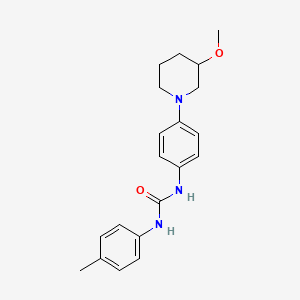
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)
![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)
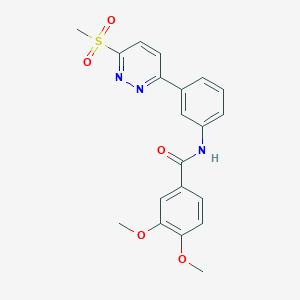

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2750986.png)
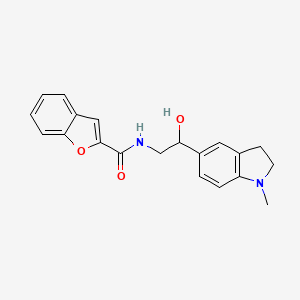
![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)